molecular formula C11H22O5S B8386591 Butyl 3-(1,3-dihydroxypropan-2-yl)cyclobutane-1-sulfonate

Butyl 3-(1,3-dihydroxypropan-2-yl)cyclobutane-1-sulfonate

Cat. No.: B8386591
M. Wt: 266.36 g/mol
InChI Key: ANNQZYVEWQOAEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 3-(1,3-dihydroxypropan-2-yl)cyclobutane-1-sulfonate is a useful research compound. Its molecular formula is C11H22O5S and its molecular weight is 266.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H22O5S

Molecular Weight

266.36 g/mol

IUPAC Name

butyl 3-(1,3-dihydroxypropan-2-yl)cyclobutane-1-sulfonate

InChI

InChI=1S/C11H22O5S/c1-2-3-4-16-17(14,15)11-5-9(6-11)10(7-12)8-13/h9-13H,2-8H2,1H3

InChI Key

ANNQZYVEWQOAEK-UHFFFAOYSA-N

Canonical SMILES

CCCCOS(=O)(=O)C1CC(C1)C(CO)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Borane-DMS (0.2 mL, 2.3 mmol) was added to a solution of diethyl 2-(3-(butoxysulfonyl)cyclobutylidene)malonate (0.2 g, 0.575 mmol) in THF (5 mL) and the resulting reaction mass was stirred at room temperature overnight. The reaction was monitored by TLC (100% ethyl acetate). The reaction mixture was quenched with 1N HCl and extracted using ethyl acetate. The organic layer was washed with brine solution, dried over anhydrous Na2SO4 and concentrated. Purification by column chromatography on silica gel (70% ethyl acetate in hexane) afforded 0.13 g of the product (74% yield).
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
diethyl 2-(3-(butoxysulfonyl)cyclobutylidene)malonate
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
74%

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